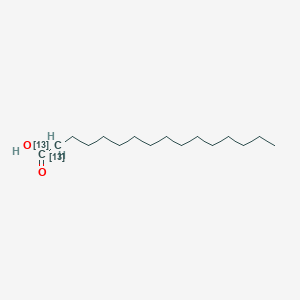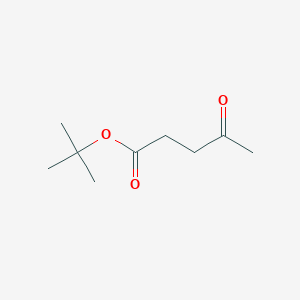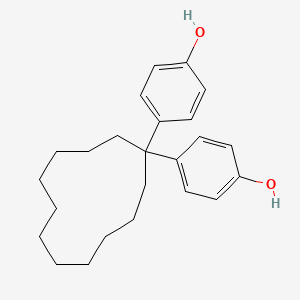
Hexadecanoic acid-1,2-13C2
Übersicht
Beschreibung
Hexadecanoic acid-1,2-13C2 (also known as palmitic acid-1,2-13C2) is a fatty acid with a wide range of applications in scientific research and laboratory experiments. It is composed of a chain of 16 carbon atoms, with one of the carbons being doubly labeled with 13C2. This fatty acid has been used as a tracer in metabolic studies, as an internal standard for quantitative analysis, and as a substrate for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Lipid Biosynthesis and Metabolism
- Biosynthesis of Plasmalogens : Research indicates that hexadecanol (a derivative of hexadecanoic acid) serves as a precursor for the biosynthesis of both alkyl ethers and alk-1-enyl ethers in brain ethanolamine phosphatides, suggesting a key role in the formation of membrane lipids (Schmid & Takahashi, 1970).
Environmental Biodegradation
- Degradation of Hydrocarbons in Soils : Studies on microbial degradation of n-hexadecane and n-hexadecanoic acid in different soil types demonstrate the ability of soil microbial communities to rapidly adapt and degrade these hydrocarbons, highlighting the environmental implications for contaminant breakdown (Zyakun et al., 2011).
Chemical Synthesis and Analysis
- Analytical Methods : The reduction of fatty acid methyl esters to fatty alcohols has been explored to improve the quality of chromatographic separation for isotopic analysis, facilitating the study of carbon flux in biological systems without the addition of extraneous carbon (Corso et al., 1998).
- Synthesis of Labeled Compounds : The synthesis of carbon-13-labeled tetradecanoic acids from [14C] NaCN demonstrates the utility of hexadecanoic acid and its derivatives in creating specifically labeled compounds for research in metabolic pathways (Sparrow et al., 1983).
Wirkmechanismus
Target of Action
Palmitic acid-1,2-13C2, also known as Hexadecanoic acid-1,2-13C2, is a long-chain saturated fatty acid . It primarily targets cell membranes, where it plays a crucial role in maintaining their structure and function . It also targets various intracellular and extracellular proteins, modulating their signaling pathways .
Mode of Action
Palmitic acid-1,2-13C2 interacts with its targets to induce several cellular changes. It induces apoptosis in tumor cells, inhibits tumor cell proliferation, suppresses metastasis and invasion, enhances sensitivity to chemotherapy, and improves immune function . The main anticancer mechanism involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also interferes with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Biochemical Pathways
Palmitic acid-1,2-13C2 affects several biochemical pathways. It modulates tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . It also plays a vital role in post-translational modifications, specifically protein palmitoylation, which influences protein localization, stability, and interactions .
Result of Action
The action of Palmitic acid-1,2-13C2 results in various molecular and cellular effects. It induces programmed cell autophagy death, inhibits cell migration, invasion, and angiogenesis, and synergistically enhances the efficacy of chemotherapy drugs while reducing adverse reactions . It also upregulates the Bax/Bcl-2 ratio and the expression of Cysteine aspartate-directed proteases-3 (caspase-3), inducing apoptosis of cells .
Action Environment
The action, efficacy, and stability of Palmitic acid-1,2-13C2 can be influenced by various environmental factors. For instance, the presence of other fatty acids, carbohydrates, and amino acids can affect its metabolic processes . Additionally, the cellular environment, including the presence of reactive oxygen species and the state of various signaling pathways, can impact its effectiveness .
Eigenschaften
IUPAC Name |
(1,2-13C2)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-IIJSWMDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583860 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitic acid-1,2-13C2 | |
CAS RN |
86683-25-2 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1,2-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)

